molecular formula C8H6Cl2N2S B2459767 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile CAS No. 886047-53-6

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile

Cat. No.: B2459767
CAS No.: 886047-53-6
M. Wt: 233.11
InChI Key: MRILYUBRJRJWGO-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is a chemical compound with the molecular formula C8H6Cl2N2S. It is known for its unique structure, which includes two chlorine atoms, a methyl group, a methylthio group, and a nitrile group attached to a nicotinonitrile core. This compound is used in various scientific research applications due to its distinctive chemical properties .

Properties

IUPAC Name

2,5-dichloro-4-methyl-6-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRILYUBRJRJWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)SC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile typically involves the chlorination of 4-methyl-6-(methylthio)nicotinonitrile. The reaction is carried out under controlled conditions, often using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile exhibits notable biological activities, particularly in the fields of microbiology and oncology:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can induce cytotoxicity in several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells. The observed IC50 values indicate significant antiproliferative effects across these cell lines .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Assessment:
    A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that concentrations as low as 1 µM exhibited considerable toxicity against HepG2 cells. The presence of electron-withdrawing groups enhanced its cytotoxic activity .
    Cell LineIC50 (µM)
    HepG2<1
    DU145<5
    MBA-MB-231<10
  • Mechanism of Action:
    Research suggests that this compound may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism could contribute to its therapeutic effects in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Biological Activity

2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile, with the chemical formula C8H7Cl2N2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with dichloromethyl and methylthio groups, contributing to its unique biological properties. The presence of these functional groups enhances its lipophilicity and potential interactions with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of nicotinonitrile compounds exhibit antimicrobial activities. For instance, studies have shown that certain nicotinonitrile derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is hypothesized based on structural similarities to other bioactive compounds.

Anticancer Activity

Nicotinonitrile derivatives have been investigated for their anticancer properties. A study highlighted that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms by which this compound exerts anticancer effects require further investigation but may involve disruption of cell cycle regulation or induction of oxidative stress.

The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors within cells. Its structural features allow it to form reversible covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that similar compounds could act as enzyme inhibitors by binding to active sites and preventing substrate interaction. While specific data for this compound is limited, its structural analogs suggest a potential for similar inhibitory effects.
  • Cell Viability Assays : In vitro assays assessing cell viability in the presence of various concentrations of the compound showed a dose-dependent reduction in cell proliferation, indicating potential cytotoxic effects against certain cancer cell lines.

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition via reversible binding

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